4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
Overview
Description
“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Synthesis Analysis
The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .Chemical Reactions Analysis
“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .Scientific Research Applications
Synthesis and Chemical Behavior
- 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid and its derivatives have been explored extensively in the field of chemical synthesis. For instance, Stephens and Sowell (2000) demonstrated a synthesis method involving the decomposition and recyclization of related compounds, providing insights into reaction mechanisms and pathways relevant to this acid (Stephens & Sowell, 2000). Similarly, Velikorodov et al. (2016) explored the functionalization of derivatives of this compound, investigating their reactivity and potential applications (Velikorodov et al., 2016).
Antimicrobial and Anticancer Properties
- Research has also focused on the antimicrobial and anticancer properties of derivatives of this compound. Noolvi et al. (2016) synthesized a series of thiadiazole derivatives of this compound and evaluated their antimicrobial activities, showing significant activity against several microbial strains (Noolvi et al., 2016). Kumar et al. (2010) synthesized thiadiazole derivatives and analyzed their cytotoxicity against human cancer cell lines, identifying compounds with potent anticancer properties (Kumar et al., 2010).
Material Science and Corrosion Inhibition
- In the field of material science, derivatives of this compound have been studied for their properties as corrosion inhibitors. Attou et al. (2020) investigated a thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments, demonstrating its effectiveness and providing insight into the mechanisms of corrosion protection (Attou et al., 2020).
Liquid Crystal and Electronic Properties
- The compound has also found applications in the study of liquid crystals and electronic properties. Jaffer et al. (2017) synthesized carboxylic acid derivatives containing 1,3,4-thiadiazole and studied their liquid crystalline behaviors, contributing to the understanding of how molecular structure influences liquid crystal properties (Jaffer et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBLEMSPVIAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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